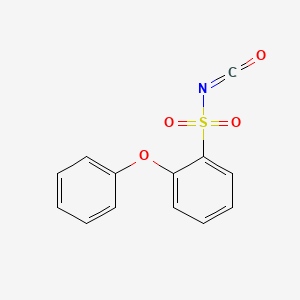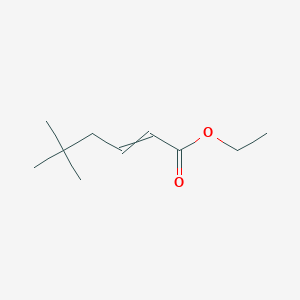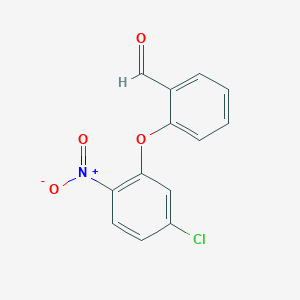![molecular formula C24H28FN5O3S B8497123 N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide](/img/structure/B8497123.png)
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzyl, pyridinyl, pyrazolyl, and piperidinyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl and pyridinyl groups. The final steps involve the acetylation of the piperidine ring and the addition of the methanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. These interactions can result in various biological effects, such as modulation of neurotransmitter levels and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorobenzyl and pyrazolyl derivatives, such as:
- 4-(4-fluorobenzyl)piperazin-1-yl derivatives
- 1-(4-fluorobenzyl)piperidin-4-yl derivatives
- Pyrazolyl-pyridinyl compounds
Uniqueness
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H28FN5O3S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[1-[2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetyl]piperidin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C24H28FN5O3S/c1-28(34(2,32)33)21-9-13-29(14-10-21)24(31)17-30-22(15-18-3-5-20(25)6-4-18)16-23(27-30)19-7-11-26-12-8-19/h3-8,11-12,16,21H,9-10,13-15,17H2,1-2H3 |
Clave InChI |
STHZUIYQMBTVNL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)CN2C(=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)F)S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)

![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)






![N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B8497105.png)



